2-(Piperidin-3-ylmethyl)pyridine CAS number and identification
2-(Piperidin-3-ylmethyl)pyridine CAS number and identification
Identification, Synthesis, and Analytical Characterization
Executive Summary & Chemical Identity[1][2]
2-(Piperidin-3-ylmethyl)pyridine is a bidentate heterocyclic scaffold characterized by a methylene bridge connecting the C2 position of a pyridine ring to the C3 position of a piperidine ring. This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of sodium channel blockers, antihistamines, and ligands for asymmetric catalysis.
Unlike its more common isomers (e.g., Anabasine derivatives which lack the methylene bridge, or the 2,2'-linked congeners), the 3-substituted piperidine moiety introduces a chiral center, rendering this molecule a valuable template for stereoselective drug design.
Core Identity Data
| Parameter | Detail |
| Chemical Name | 2-(Piperidin-3-ylmethyl)pyridine |
| IUPAC Name | 3-[(Pyridin-2-yl)methyl]piperidine |
| CAS Number (Base) | 1263286-40-3 |
| CAS Number (2HCl Salt) | 51747-00-3 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol (Base) / 249.18 g/mol (2HCl) |
| SMILES | C1CCNC(C1)CC2=CC=CC=N2 |
| pKa (Calculated) | ~11.0 (Piperidine NH), ~5.2 (Pyridine N) |
| Appearance | Viscous pale yellow oil (Base); White crystalline solid (HCl salt) |
Synthetic Methodology
The synthesis of 2-(Piperidin-3-ylmethyl)pyridine requires navigating the selectivity between the two nitrogen-containing rings. The most robust industrial approach involves the construction of the carbon skeleton followed by selective reduction.
2.1 Primary Route: Selective Hydrogenation of 2,3'-Dipyridylmethane
This method relies on the electronic differentiation between the two pyridine rings. The 2-substituted ring (pyridine) is generally more electron-deficient and resistant to reduction compared to the 3-substituted ring under specific acidic conditions, although selectivity remains the primary challenge.
Protocol:
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Precursor Synthesis: Cross-coupling of 2-(chloromethyl)pyridine with 3-pyridylboronic acid (Suzuki-Miyaura) or lithiation of 3-bromopyridine followed by reaction with 2-pyridinecarboxaldehyde and subsequent deoxygenation.
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Hydrogenation: The 2,3'-dipyridylmethane intermediate is subjected to catalytic hydrogenation.
Optimized Conditions:
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Catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).
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Solvent: Glacial Acetic Acid (activates the pyridine ring via protonation).
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Pressure: 50–60 psi H₂.
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Temperature: 40–50°C.
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Purification: The product is isolated as a mixture of isomers. The target 3-piperidyl species is separated via fractional crystallization of the picrate salt or high-performance flash chromatography (C18).
2.2 Alternative Route: Alkylation of Protected Piperidine (Convergent)
For higher regiocontrol, a convergent synthesis using a pre-formed piperidine ring is preferred.
Workflow:
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Starting Material: Ethyl nipecotate (Piperidine-3-carboxylic acid ethyl ester).
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Protection: N-Boc protection.
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Reduction/Conversion: Reduction to the alcohol, conversion to the mesylate/halide.
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Coupling: Reaction with 2-picolyl anion (generated via LDA/2-methylpyridine).
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Deprotection: Acidic removal of the Boc group.
2.3 Synthesis Flowchart (Graphviz)
Caption: Retrosynthetic analysis showing the selective reduction pathway from the aromatic dipyridyl precursor.
Analytical Characterization & Identification
Validating the identity of 2-(Piperidin-3-ylmethyl)pyridine requires distinguishing it from its structural isomers (2,2' and 2,4' variants).
3.1 Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum provides definitive structural proof.
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Methylene Bridge (-CH₂-): Look for a doublet of doublets (or multiplet depending on resolution) around 2.6 – 2.9 ppm . This signal integrates to 2H and connects the aromatic region to the aliphatic region.
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Pyridine Protons (4H): Characteristic aromatic signals between 7.0 – 8.6 ppm .
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H-6 (adjacent to N) is the most deshielded (~8.5 ppm, doublet).
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H-3, H-4, H-5 appear as multiplets.
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Piperidine Protons (9H): A complex aliphatic envelope between 1.1 – 3.2 ppm .
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The protons adjacent to the piperidine nitrogen (C2 and C6) appear downfield (2.9 – 3.2 ppm) due to the electronegativity of the amine.
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The C3 methine proton (chiral center) is often obscured but critical for assigning the substitution pattern.
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3.2 Mass Spectrometry (MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion [M+H]⁺: m/z 177.14.
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Fragmentation Pattern:
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m/z 93: Characteristic tropylium-like pyridylmethyl cation (C₆H₆N⁺). This confirms the presence of the pyridine-CH₂ moiety.
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m/z 84: Piperidine ring fragment (C₅H₁₀N⁺).
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3.3 Analytical Decision Tree (Graphviz)
Caption: Logic flow for confirming the structural identity of the 3-isomer against potential impurities.
Handling and Safety Protocols
As a secondary amine and a pyridine derivative, this compound exhibits basicity and potential toxicity typical of alkaloids.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The dihydrochloride salt is more stable but should still be kept desiccated.
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Solubility:
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Free Base: Soluble in DCM, Methanol, Ethanol, Ethyl Acetate. Slightly soluble in water.
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HCl Salt: Highly soluble in water and DMSO.
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Hazards: Irritant to eyes, respiratory system, and skin. Potential neuroactivity (structurally related to nicotine/anabasine). Handle in a fume hood.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link][1]
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Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[2][3] Retrieved from [Link]
